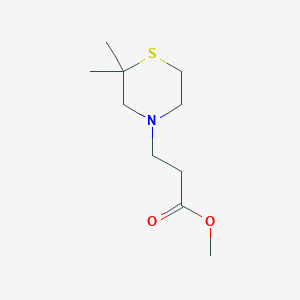
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate, also known as DMMPB, is a chemical compound commonly used in scientific research. It is a colorless, crystalline solid that is soluble in water and has a molecular weight of 208.27 g/mol. DMMPB is typically synthesized from the reaction of 4-methylpiperazine and dimethyl succinate. DMMPB is used in a variety of research applications, including biochemical and physiological studies, and has a wide range of advantages and limitations for laboratory experiments. In
Aplicaciones Científicas De Investigación
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as 1,2,3,4-tetrahydro-1-methyl-2-piperazin-6-yl-3-methyl-3-butanedioate. This compound is also used in biochemical and physiological studies, as it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This compound has also been used in studies of the effects of drugs on the central nervous system.
Mecanismo De Acción
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Acetylcholinesterase breaks down acetylcholine, a neurotransmitter that is involved in the transmission of signals between nerve cells. When this compound binds to acetylcholinesterase, it prevents the enzyme from breaking down acetylcholine, resulting in higher levels of the neurotransmitter in the brain. This can lead to a variety of effects, depending on the concentration of this compound and the type of neurotransmitter involved.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In studies of the effects of drugs on the central nervous system, this compound has been shown to increase the activity of certain neurotransmitters, such as dopamine and serotonin. It has also been shown to increase the production of endorphins, which are natural painkillers. Additionally, this compound has been shown to increase the activity of certain enzymes, such as adenosine triphosphatase and creatine kinase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized from readily available starting materials. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is relatively expensive, and the yield of the synthesis reaction is often low.
Direcciones Futuras
There are several potential future directions for Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate. One potential application is in the development of new drugs for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, this compound could be used to study the effects of drugs on the central nervous system, as it has been shown to increase the activity of certain neurotransmitters. Finally, this compound could be used to study the effects of drugs on the cardiovascular system, as it has been shown to increase the activity of certain enzymes.
Métodos De Síntesis
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate is synthesized by the reaction of 4-methylpiperazine and dimethyl succinate in an organic solvent such as acetonitrile or dichloromethane. This reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted at a temperature of 40-50°C for several hours, and the resulting product is a white to off-white solid. The reaction can also be conducted at room temperature, but the yield is usually lower and the reaction time is longer.
Propiedades
IUPAC Name |
dimethyl 2-(4-methylpiperazin-1-yl)butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-12-4-6-13(7-5-12)9(11(15)17-3)8-10(14)16-2/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNNPVDNQHUGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

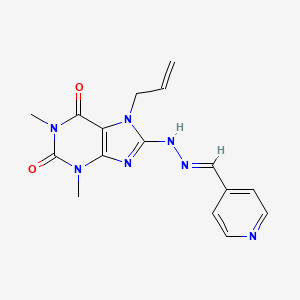
![2-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2932462.png)
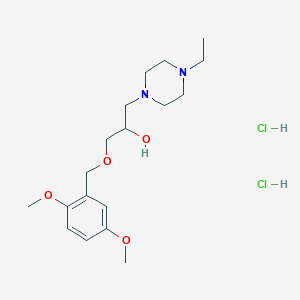

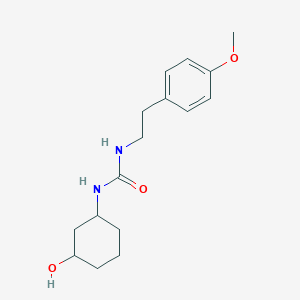
![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2932469.png)
![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2932470.png)
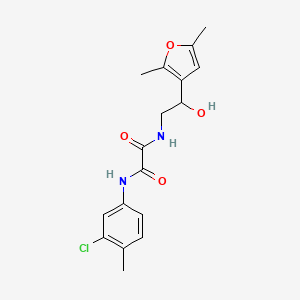


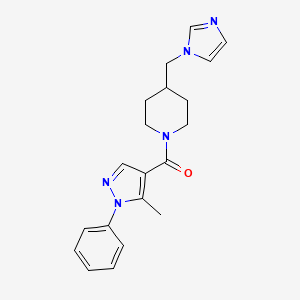

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)pivalamide](/img/structure/B2932478.png)
